ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate

Description

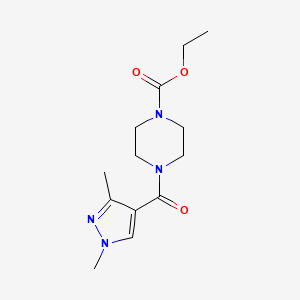

This compound features a piperazine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 1,3-dimethylpyrazole moiety linked via a carbonyl group. The piperazine scaffold is widely exploited in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-(1,3-dimethylpyrazole-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-4-20-13(19)17-7-5-16(6-8-17)12(18)11-9-15(3)14-10(11)2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSZWAYTAXJRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar cyclocondensation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can inhibit enzymes by binding to their active sites, while the piperazine ring can enhance the compound’s solubility and bioavailability . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine or pyrazole moieties (Table 1):

Table 1: Structural Comparison of Piperazine- and Pyrazole-Based Derivatives

Physicochemical Properties

- Solubility: Ethyl carboxylate groups (e.g., –20) improve aqueous solubility compared to non-esterified analogs. The nitro group in reduces solubility due to hydrophobicity .

- Fluorine in enhances electronegativity, strengthening hydrogen bonds .

Biological Activity

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

- Chemical Name : this compound

- CAS Number : 1052634-60-2

- Molecular Formula : C13H20N4O3

- Molecular Weight : 280.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Notably, pyrazole derivatives have shown significant activity against several targets:

- Antitumor Activity : Pyrazole derivatives are known for their ability to inhibit key kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

- Antibacterial Activity : Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Antitumor Studies

In a study examining the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .

Anti-inflammatory Studies

The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a marked reduction in NO production, suggesting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Inhibition of TNF-α and NO production | |

| Antibacterial | Disruption of bacterial cell membranes |

Study on Antitumor Efficacy

A recent investigation focused on the effectiveness of this compound against specific cancer types. The study utilized both in vitro and in vivo models to assess the compound's ability to induce apoptosis in cancer cells. Results indicated a significant reduction in tumor size and increased survival rates in treated animals compared to controls .

Study on Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The administration of this compound resulted in decreased swelling and inflammatory markers compared to untreated groups, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the typical synthetic routes for ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate, and what reaction conditions are critical for success?

The synthesis of this compound likely involves multi-step organic reactions, such as:

- Cyclocondensation : Formation of the pyrazole ring using precursors like ethyl acetoacetate and hydrazine derivatives, as seen in analogous pyrazole syntheses .

- Coupling reactions : Amide bond formation between the pyrazole carbonyl and the piperazine ring, potentially using coupling agents like HATU or DCC .

- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or ester exchange. Key conditions include temperature control (40–70°C for coupling), anhydrous solvents (THF, DCM), and catalysts (e.g., DMAP). Optimization of stoichiometry and purification via column chromatography (e.g., reversed-phase with acetonitrile/water gradients) is critical for yield and purity .

Q. How is the structural integrity of this compound validated in academic research?

Structural validation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups and connectivity (e.g., pyrazole C=O at ~160–170 ppm, piperazine signals at ~2.5–3.5 ppm) .

- Mass spectrometry : HRMS for molecular weight verification (e.g., [M+H]⁺ ion matching theoretical mass) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, refined using programs like SHELXL .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous piperazine derivatives:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : In airtight containers, away from moisture and oxidizers, at 2–8°C .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What chromatographic methods are effective for purifying this compound?

- Reversed-phase HPLC : Using C18 columns with gradients of acetonitrile/water (+0.1% TFA) to resolve polar impurities .

- Flash chromatography : Silica gel with ethyl acetate/hexane mixtures (e.g., 8:1 to 1:2 ratios) for intermediate purification .

- Recrystallization : From ethanol or DCM/hexane for final polishing .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Strategies include:

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- In-line monitoring : Use of LC/MS or FTIR to track reaction progress and intermediate stability .

- Microwave-assisted synthesis : To reduce reaction times and improve consistency in coupling steps .

Q. What computational methods can predict the pharmacological activity of this compound?

- Molecular docking : Software like AutoDock Vina to simulate binding to targets (e.g., enzymes with piperazine-binding pockets) .

- QSAR modeling : Correlating structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogous triazole/piperazine derivatives .

- DFT calculations : To assess electronic properties (e.g., charge distribution on the pyrazole ring) influencing reactivity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from static structural issues .

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations, especially in crowded piperazine regions .

- Crystallographic validation : Single-crystal X-ray structures to resolve ambiguities in stereochemistry .

Q. What experimental frameworks are recommended for evaluating this compound’s biological activity?

- In vitro assays :

- Enzyme inhibition : Kinetic studies with target enzymes (e.g., phosphoglycerate dehydrogenase) using UV-Vis or fluorescence readouts .

- Cell viability assays : MTT or resazurin assays in cancer cell lines to screen for cytotoxicity .

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubation with liver microsomes and LC/MS quantification of parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.